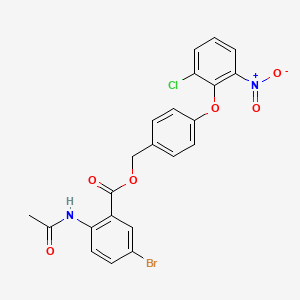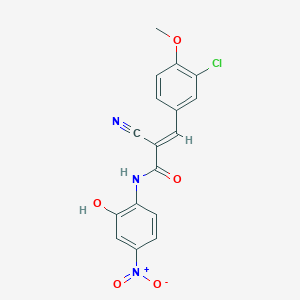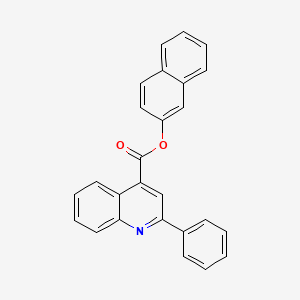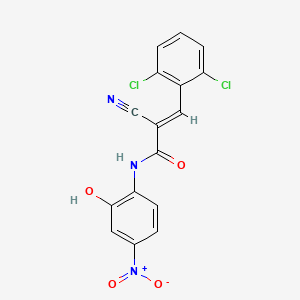
4-(2-Chloro-6-nitrophenoxy)benzyl 2-(acetylamino)-5-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-6-nitrophenoxy)benzyl 2-(acetylamino)-5-bromobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes chloro, nitro, phenoxy, acetylamino, and bromobenzoate groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-6-nitrophenoxy)benzyl 2-(acetylamino)-5-bromobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Nitration: Introduction of the nitro group into the benzene ring.
Halogenation: Introduction of the chloro and bromo groups.
Esterification: Formation of the ester bond between the benzyl and benzoate groups.
Acetylation: Introduction of the acetylamino group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, halogenating agents for halogenation, and catalysts for esterification and acetylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is essential to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
4-(2-Chloro-6-nitrophenoxy)benzyl 2-(acetylamino)-5-bromobenzoate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of ester bonds to form carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for specific substitutions.
Hydrolysis: Acidic or basic conditions to facilitate the breaking of ester bonds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoic acids, while reduction may produce amino derivatives.
科学的研究の応用
4-(2-Chloro-6-nitrophenoxy)benzyl 2-(acetylamino)-5-bromobenzoate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
特性
分子式 |
C22H16BrClN2O6 |
|---|---|
分子量 |
519.7 g/mol |
IUPAC名 |
[4-(2-chloro-6-nitrophenoxy)phenyl]methyl 2-acetamido-5-bromobenzoate |
InChI |
InChI=1S/C22H16BrClN2O6/c1-13(27)25-19-10-7-15(23)11-17(19)22(28)31-12-14-5-8-16(9-6-14)32-21-18(24)3-2-4-20(21)26(29)30/h2-11H,12H2,1H3,(H,25,27) |
InChIキー |
YKXIBQKLXLOASF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)C(=O)OCC2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10879778.png)


![N'-(2-{[4-(2-bromo-4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10879804.png)
![ethyl 4-({(2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate](/img/structure/B10879812.png)


![3-Nitro-5-[({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10879832.png)
![(2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarboxamide](/img/structure/B10879838.png)
![1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10879841.png)
![S-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxopropan-2-yl} ethanethioate](/img/structure/B10879846.png)
![2-({2-[(4-Methoxy-2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10879848.png)
methanone](/img/structure/B10879866.png)
![1-[(4-Ethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B10879872.png)
